4-Trifluoromethyl-4'-vinyl-biphenyl
Overview
Description
4-Trifluoromethyl-4’-vinyl-biphenyl is an organic compound characterized by the presence of a trifluoromethyl group and a vinyl group attached to a biphenyl structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Trifluoromethyl-4’-vinyl-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl boronic acid with an aryl halide under basic conditions . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of 4-Trifluoromethyl-4’-vinyl-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-4’-vinyl-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Trifluoromethyl-4’-vinyl-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-4’-vinyl-biphenyl involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The vinyl group can participate in covalent bonding with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbiphenyl: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
4-Vinylbiphenyl: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Uniqueness
4-Trifluoromethyl-4’-vinyl-biphenyl is unique due to the presence of both the trifluoromethyl and vinyl groups. This combination imparts distinct electronic and steric properties, making the compound versatile for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the vinyl group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
1-ethenyl-4-[4-(trifluoromethyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18/h2-10H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWPVUSYFWZCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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